Tanshinone IIA-d6

Catalog No.
S15750770
CAS No.
M.F
C19H18O3
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tanshinone IIA-d6

Product Name

Tanshinone IIA-d6

IUPAC Name

1-methyl-6,6-bis(trideuteriomethyl)-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

Molecular Formula

C19H18O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3/i2D3,3D3

InChI Key

HYXITZLLTYIPOF-XERRXZQWSA-N

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C

Isomeric SMILES

[2H]C([2H])([2H])C1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C([2H])([2H])[2H]

Tanshinone IIA-d6 is a deuterated derivative of Tanshinone IIA, a bioactive compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Chinese sage. Tanshinone IIA is recognized for its significant pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The introduction of deuterium in Tanshinone IIA-d6 enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications. The molecular formula of Tanshinone IIA-d6 is C19D6H12O3C_{19}D_6H_{12}O_3, with a molecular weight of approximately 300.381 g/mol .

Characteristic of its structure. Key reactions include:

  • Oxidation: Tanshinone IIA-d6 can be oxidized to form quinone derivatives using strong oxidizing agents. These reactions are crucial for understanding its metabolic pathways and biological activities.
  • Reduction: Reduction reactions can convert the quinone forms back to their corresponding hydroxy derivatives, which may exhibit different biological activities compared to their oxidized counterparts.
  • Hydrolysis: The compound can also undergo hydrolysis under acidic or basic conditions, leading to the formation of various metabolites.

Tanshinone IIA-d6 exhibits a range of biological activities similar to its parent compound, Tanshinone IIA. Notable effects include:

  • Antioxidant Activity: It helps in scavenging free radicals, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Effects: The compound has been shown to inhibit inflammatory pathways, making it beneficial in treating conditions like arthritis and cardiovascular diseases .
  • Anticancer Properties: Research indicates that Tanshinone IIA-d6 can induce apoptosis in cancer cells and inhibit tumor growth by blocking cell cycle progression and promoting autophagy .
  • Neuroprotective Effects: It has potential neuroprotective properties, which may be useful in treating neurodegenerative diseases .

The synthesis of Tanshinone IIA-d6 typically involves deuteration techniques applied to the natural product Tanshinone IIA. Common methods include:

  • Deuterated Solvents: Utilizing deuterated solvents during the extraction process can introduce deuterium into the compound.
  • Chemical Deuteration: Specific reactions can be designed to replace hydrogen atoms with deuterium, enhancing the stability and tracking capabilities of the compound in biological studies.
  • Isotopic Exchange Reactions: These reactions allow for the substitution of hydrogen atoms with deuterium under controlled conditions.

Tanshinone IIA-d6 has several applications across various fields:

  • Pharmaceutical Research: Its unique properties make it suitable for studying drug metabolism and pharmacokinetics due to its isotopic labeling.
  • Cancer Research: Used as a model compound in studying anticancer mechanisms and developing new therapeutic strategies against tumors.
  • Neuroscience: Investigated for its potential in neuroprotection and treatment of neurodegenerative disorders.

Interaction studies involving Tanshinone IIA-d6 focus on its binding affinity with various biological targets. These studies help elucidate its mechanisms of action:

  • Protein Interactions: Research indicates that Tanshinone IIA-d6 interacts with proteins involved in cell signaling pathways, influencing processes such as apoptosis and inflammation.
  • Drug Synergy Studies: It is studied in combination with other therapeutic agents to enhance efficacy and reduce side effects in cancer treatments .

Several compounds share structural similarities with Tanshinone IIA-d6, each exhibiting unique properties:

Compound NameMolecular FormulaKey Properties
Tanshinone IIAC19H18O3Antioxidant, anti-inflammatory, anticancer
CryptotanshinoneC19H18O4Similar anticancer properties but different mechanisms
DanshensuC18H18O5Cardiovascular protective effects
Salvianolic AcidC22H24O10Strong antioxidant properties

Tanshinone IIA-d6 stands out due to its enhanced stability from deuteration, which allows for more precise tracking in biological systems compared to its non-deuterated counterparts.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

300.163254908 g/mol

Monoisotopic Mass

300.163254908 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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